molecular formula C14H14N2O B376925 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol CAS No. 255869-27-3

5-Allyl-6-methyl-2-phenylpyrimidin-4-ol

Cat. No.: B376925
CAS No.: 255869-27-3
M. Wt: 226.27g/mol
InChI Key: YFZLXQQUPPACGT-UHFFFAOYSA-N
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Description

5-Allyl-6-methyl-2-phenylpyrimidin-4-ol is a heterocyclic organic compound with the molecular formula C14H14N2O . This compound is characterized by a pyrimidine ring substituted with allyl, methyl, and phenyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol typically involves the condensation of appropriate aldehydes and amines, followed by cyclization reactions. One common method includes the reaction of 2-phenyl-4,6-dichloropyrimidine with allyl and methyl substituents under basic conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Allyl-6-methyl-2-phenylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine compounds with various functional groups.

Scientific Research Applications

5-Allyl-6-methyl-2-phenylpyrimidin-4-ol has diverse applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Allyl-6-methyl-2-phenylpyrimidin-4-ol stands out due to its unique substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its combination of allyl, methyl, and phenyl groups makes it a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

4-methyl-2-phenyl-5-prop-2-enyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-3-7-12-10(2)15-13(16-14(12)17)11-8-5-4-6-9-11/h3-6,8-9H,1,7H2,2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZLXQQUPPACGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=CC=CC=C2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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